![molecular formula C21H17Cl2N3O2 B3554898 N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide](/img/structure/B3554898.png)
N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide
Übersicht
Beschreibung
N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide, also known as BPN14770, is a small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, demonstrating its potential as a novel drug candidate for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.
Wirkmechanismus
N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). This enzyme is involved in the breakdown of a molecule called cyclic adenosine monophosphate (cAMP), which plays an important role in the regulation of neuronal signaling pathways. By inhibiting PDE4D, this compound increases the levels of cAMP in the brain, which leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its neuroprotective effects, this compound has been shown to increase the expression of certain genes involved in synaptic plasticity, which is essential for learning and memory. This compound has also been shown to reduce inflammation in the brain, which is thought to play a role in the development of Alzheimer's disease and other cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide is its specificity for PDE4D, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide. One potential application is in the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, ongoing research is focused on the development of new derivatives of this compound that may have improved pharmacological properties and efficacy.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-chlorobenzyl)-2,5-pyridinedicarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. This compound has also been shown to have neuroprotective effects, reducing the accumulation of toxic proteins in the brain.
Eigenschaften
IUPAC Name |
2-N,5-N-bis[(4-chlorophenyl)methyl]pyridine-2,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-17-6-1-14(2-7-17)11-25-20(27)16-5-10-19(24-13-16)21(28)26-12-15-3-8-18(23)9-4-15/h1-10,13H,11-12H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMBEVDZLQNQDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.